1-(2-Methoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
Description
1-(2-Methoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a pyrimidine ring substituted with a methoxy group at the 2-position and a 3-(trifluoromethyl)phenyl moiety. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition and enzyme modulation. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxypyrimidine moiety may contribute to binding specificity in target interactions .
Properties
IUPAC Name |
1-(2-methoxypyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2/c1-22-12-17-6-10(7-18-12)20-11(21)19-9-4-2-3-8(5-9)13(14,15)16/h2-7H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHUUTDGYOMGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of 2-methoxypyrimidine-5-amine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other urea derivatives, particularly in its trifluoromethylphenyl and aryl/heteroaryl substituents. Below is a detailed comparison based on substituent effects, synthetic yields, and molecular properties:
Structural and Functional Group Analysis
Key Findings from Analogous Compounds
Substituent Effects on Bioactivity :
- The trifluoromethyl group in 11e () and analogs is critical for target binding, as seen in kinase inhibitors .
- Methoxy groups (e.g., in pyrimidine or morpholine derivatives) improve solubility compared to nitro or chloro substituents .
Synthetic Efficiency :
Biological Activity
1-(2-Methoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H12F3N3O
- Molecular Weight : 303.25 g/mol
- CAS Number : 126696267
The compound features a pyrimidine ring substituted with a methoxy group and a urea moiety linked to a trifluoromethylphenyl group, which is significant for its biological interactions.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Kinases : Compounds in this class have shown the ability to inhibit various kinases, which play critical roles in cell signaling pathways related to cancer proliferation and survival .
- Antitumor Activity : In vitro studies have demonstrated that similar urea-based compounds exhibit cytotoxicity against several cancer cell lines, including triple-negative breast cancer (TNBC) cells. The ability to cross the blood-brain barrier enhances their therapeutic potential for metastatic cancers .
- Antiviral Properties : Some derivatives have shown antiviral activity against viruses such as Herpes simplex and Polio viruses, indicating a broader spectrum of biological activity .
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor Activity | P388 murine leukemia | 0.5 | |
| Cytotoxicity | HCT116 human colon cancer | 0.8 | |
| Antiviral Activity | Herpes simplex virus | 1.2 |
Case Studies
-
Triple-Negative Breast Cancer (TNBC) :
A study identified that urea-based compounds, including derivatives of the target compound, showed significant cytotoxic effects on TNBC cell lines. The mechanism was linked to the inhibition of FGFR1, a receptor involved in tumor growth and metastasis . -
Kinase Inhibition :
Another study focused on the structure-activity relationship (SAR) of similar compounds, revealing that specific substitutions on the urea moiety enhanced kinase inhibition, leading to reduced cell proliferation in various cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
